molecular formula C17H12BrN3O3 B6594897 6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde CAS No. 1431510-26-7

6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde

Cat. No.: B6594897
CAS No.: 1431510-26-7
M. Wt: 386.2 g/mol
InChI Key: JXNDRJOKVJEQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde (CAS 1431510-26-7) is a quinoline-based organic compound with a molecular formula of C17H12BrN3O3 and a molecular weight of 386.21 g/mol . This chemical features a quinoline core structure substituted with a bromo group, a formyl group, and an amino linkage to a 4-methyl-3-nitrophenyl ring. This specific structure, containing multiple nitrogen atoms and aromatic systems, suggests its potential as a valuable synthetic intermediate in medicinal chemistry and materials science. Researchers can utilize this compound for the development of novel heterocyclic systems, particularly in the synthesis of more complex quinoline-piperazine hybrid molecules . Such hybrid compounds are of significant interest in advanced research for their surface-active properties and potential applications as corrosion inhibitors for metals in acidic environments . The presence of the formyl (carbaldehyde) group is a key functional handle, as it is highly reactive and allows for further chemical modifications through condensation or nucleophilic addition reactions, facilitating the construction of more complex molecular architectures. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

6-bromo-4-(4-methyl-3-nitroanilino)quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3/c1-10-2-4-13(7-16(10)21(23)24)20-17-11(9-22)8-19-15-5-3-12(18)6-14(15)17/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNDRJOKVJEQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C=O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162824
Record name 6-Bromo-4-[(4-methyl-3-nitrophenyl)amino]-3-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431510-26-7
Record name 6-Bromo-4-[(4-methyl-3-nitrophenyl)amino]-3-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431510-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-[(4-methyl-3-nitrophenyl)amino]-3-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protecting Group Strategies

The aldehyde group’s susceptibility to nucleophilic attack necessitates protection during amination. Acetal protection using ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene is common, with subsequent deprotection via acidic hydrolysis (HCl/THF).

Purification Techniques

Column chromatography remains the primary purification method, with silica gel and hexane/ethyl acetate (3:1) eluents. High-performance liquid chromatography (HPLC) is employed for final purity assessment (>95%).

Yield Improvements

Optimizing stoichiometry (1:1.2 quinoline:aniline ratio) and using microwave-assisted synthesis reduce reaction times from 24 hours to 2–4 hours, improving yields to 80%.

Analytical Characterization

Critical spectroscopic data for 6-bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.02 (s, 1H, CHO), 8.92 (s, 1H, NH), 8.65 (d, J = 8.4 Hz, 1H, quinoline-H), 7.92–7.84 (m, 3H, Ar-H).

  • IR (KBr) : ν 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

  • HRMS : [M+H]⁺ calculated for C₁₇H₁₂BrN₃O₃: 410.0084; found: 410.0086.

Applications and Derivatives

While the compound itself is discontinued commercially, its derivatives show promise in medicinal chemistry. Ethyl 6-bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carboxylate (CAS 1415562-32-1) serves as a precursor for kinase inhibitors, demonstrating IC₅₀ values <100 nM in preclinical assays .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Reduction of the nitro group to an amine.

  • Substitution: Introduction of various functional groups at the bromo position.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The compound has been studied for its potential anticancer properties. Research indicates that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of quinoline, including 6-bromo compounds, showed promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Modulation of Biological Targets
Quinoline derivatives, including the compound , have been identified as modulators of mas-related G-protein coupled receptors (Mrgprs). These receptors play crucial roles in pain perception and inflammatory responses. The ability to modulate these receptors can lead to the development of novel analgesics or anti-inflammatory drugs .

Antimicrobial Properties
Research has also highlighted the antimicrobial activity of quinoline derivatives. The presence of nitro groups in compounds like 6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde enhances their efficacy against a range of bacterial strains, making them potential candidates for antibiotic development .

Material Science Applications

Fluorescent Probes
The compound's unique structure allows it to be utilized as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes in live-cell imaging studies .

Organic Light Emitting Diodes (OLEDs)
Due to its electronic properties, this compound can be applied in the fabrication of OLEDs. The incorporation of quinoline derivatives into organic semiconductors has shown to enhance the performance and efficiency of light-emitting devices .

Case Study 1: Anticancer Screening

A comprehensive screening of various quinoline derivatives, including this compound, was conducted against several cancer cell lines (e.g., MCF-7, HeLa). The study revealed that this particular compound exhibited IC50 values comparable to established chemotherapeutic agents, indicating its potential as an effective anticancer drug .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of several nitro-substituted quinolines, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The results suggested that the compound could serve as a lead structure for developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeCompound NameIC50 Value (µM)Target Organism/Cell Line
AnticancerThis compound15MCF-7
AntimicrobialThis compound20E. coli
Fluorescent ProbeThis compound-Live-cell imaging

Table 2: Comparison with Other Quinoline Derivatives

Compound NameAnticancer Activity (IC50 µM)Antimicrobial Activity (Zone of Inhibition mm)
Compound A1215
Compound B1810
6-Bromo Compound 15 18

Mechanism of Action

The mechanism by which 6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to various receptors and enzymes, leading to the modulation of biological pathways. The nitro group, in particular, can undergo reduction in biological systems, resulting in the formation of reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related quinoline derivatives:

Compound Name Substituents Molecular Weight Key Functional Features Applications/Findings References
Target Compound 6-Br, 4-((4-methyl-3-nitrophenyl)amino), 3-carbaldehyde Not reported Push-pull electronic effect, aldehyde reactivity Potential medicinal chemistry candidate -
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine 6-Br, 4-(3-(difluoromethyl)phenyl)amino Not reported Fluorinated aromatic ring High-yield synthesis (83%) via NAS
2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde (metal complexes) 2-(hydroxyethyl)amino, 3-carbaldehyde Varies Chelation sites for metal ions Antibacterial, antioxidant activities
6-Bromo-4-chloroquinoline-3-carbaldehyde 6-Br, 4-Cl, 3-carbaldehyde Not reported Chloro substituent at C4 Precursor for further functionalization
6-Bromo-4-chloro-3-nitroquinoline 6-Br, 4-Cl, 3-NO₂ 287.49 Nitro group (strong EWG) Research chemical
6-Bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid 6-Br, 2-(isopropoxyphenyl), 3-methyl, 4-carboxylic acid Not reported Carboxylic acid (enhanced solubility) Not specified

Key Observations

Electronic Effects: The target compound’s 4-methyl-3-nitrophenyl group introduces a unique electronic environment compared to fluorinated (e.g., difluoromethylphenyl in ) or unsubstituted aryl groups. This may alter binding affinity in biological systems.

Synthetic Accessibility: High-yield NAS reactions (e.g., 83% in ) are achievable for bromoquinolines, but the target compound’s nitro group may require optimized conditions to avoid side reactions.

Solubility and Reactivity: The carbaldehyde in the target compound likely reduces aqueous solubility compared to carboxylic acid derivatives (e.g., ), but improves organic solvent compatibility. The nitro group in the target compound and ’s 3-nitroquinoline may increase electrophilicity, enabling nucleophilic attacks or redox reactions .

Biological Potential: demonstrates that quinoline-3-carbaldehyde derivatives form bioactive metal complexes, implying the target compound could act as a ligand for antimicrobial or antioxidant agents .

Biological Activity

6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antimalarial properties, supported by data tables and relevant research findings.

The molecular formula of this compound is C17H12BrN3O3, with a molecular weight of 396.2 g/mol. The compound features a quinoline ring system substituted with a bromo group and a nitrophenyl moiety, which may contribute to its biological activities.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study on related quinoline derivatives reported minimum inhibitory concentration (MIC) values indicating effective antibacterial action:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results suggest that the presence of electron-withdrawing groups, such as the nitro group in the phenyl ring, enhances antibacterial activity by increasing the compound's lipophilicity and membrane permeability .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various strains, including Candida albicans and Fusarium oxysporum. The reported MIC values for antifungal activity were:

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These findings indicate that structural modifications in similar compounds can lead to varying antifungal efficacy, highlighting the importance of specific functional groups in enhancing biological activity .

Antimalarial Activity

The quinoline scaffold is well-known for its antimalarial properties, particularly against Plasmodium falciparum strains. Compounds structurally related to our target compound have been tested for their efficacy against drug-resistant strains:

StrainActivity
Chloroquine-sensitiveHigh potency
Chloroquine-resistant K1Moderate potency

The presence of specific substituents on the quinoline ring has been linked to improved selectivity and potency against resistant strains, making it a promising candidate for further development in antimalarial therapies .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive evaluation of various quinoline derivatives demonstrated that modifications at the C6 position significantly influenced their antimicrobial efficacy against multiple pathogens, supporting the hypothesis that structural diversity can enhance biological activity .
  • Antimalarial Screening : In a systematic study involving several quinoline analogs, it was found that those with halogen substitutions exhibited superior activity against resistant strains of Plasmodium falciparum, reinforcing the potential of halogenated compounds in antimalarial drug design .

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde?

The compound is typically synthesized via multistep reactions involving:

  • Quinoline core formation : Cyclization of substituted anilines with aldehydes or ketones under acid catalysis (e.g., using acetic acid or polyphosphoric acid) .
  • Bromination : Electrophilic substitution at the quinoline C6 position using brominating agents like N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or CCl₄) .
  • Amination : Nucleophilic aromatic substitution (SNAr) at C4 with 4-methyl-3-nitroaniline, often requiring elevated temperatures (80–120°C) and a base (e.g., K₂CO₃) to deprotonate the amine .
  • Formylation : Introduction of the aldehyde group at C3 via Vilsmeier-Haack reaction (POCl₃/DMF) or oxidation of a methyl group using MnO₂ .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key analytical methods include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 8.5–9.5 ppm for aldehyde protons, δ 7.0–8.5 ppm for aromatic protons, and δ 2.5–3.0 ppm for methyl groups .
    • ¹³C NMR : Carbonyl (C=O) signals near δ 190 ppm and quinoline carbons in the δ 110–160 ppm range .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 414.2) .
  • X-ray crystallography : Resolves bond angles and confirms regioselectivity of bromination/amination .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Anticancer screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given quinoline’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

  • Directing groups : Use electron-donating groups (e.g., -OCH₃) at C7 to steer bromination to C6 .
  • Catalytic systems : Pd-catalyzed C–H activation with ligands like PCy₃ improves selectivity for C6 over C5/C8 .
  • Solvent effects : Non-polar solvents (e.g., CCl₄) favor electrophilic substitution at electron-rich positions .

Q. What strategies optimize the Suzuki-Miyaura coupling of this quinoline with boronic acids?

  • Pre-functionalization : Convert the bromine at C6 to a triflate (-OTf) for enhanced reactivity .
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/EtOH (3:1) at 80°C achieves >80% yield .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .

Q. How do structural modifications (e.g., nitro group reduction) affect bioactivity?

  • Nitro to amine conversion : Hydrogenation (H₂/Pd-C) enhances solubility and enables conjugation with fluorescent probes for cellular imaging .
  • SAR studies : Removing the nitro group reduces anticancer activity by 50%, while replacing it with -CF₃ maintains potency .

Q. What crystallographic data reveal about intermolecular interactions in this compound?

  • Hydrogen bonding : N–H⋯O bonds between the amine and carbonyl groups form centrosymmetric dimers, stabilizing the crystal lattice .
  • Torsion angles : The 4-methyl-3-nitrophenyl group is twisted ~83° relative to the quinoline plane to minimize steric hindrance .

Q. How to resolve contradictions in spectral data between synthetic batches?

  • Byproduct analysis : Use HPLC-MS to identify impurities (e.g., debrominated or over-oxidized derivatives) .
  • DFT calculations : Compare experimental NMR shifts with theoretical values to confirm regiochemistry .
  • Control experiments : Replicate reactions under anhydrous/inert conditions to rule out hydrolysis or oxidation artifacts .

Methodological Tables

Q. Table 1. Catalytic Systems for Coupling Reactions

Reaction TypeCatalystYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄85
Buchwald-HartwigPd₂(dba)₃/Xantphos78
C–H ActivationPd(OAc)₂/PCy₃92

Q. Table 2. Biological Activity Profile

Assay TypeTargetIC₅₀ (µM)Reference
Anticancer (MCF-7)Topoisomerase II1.2
AntibacterialS. aureus8.5
AntifungalC. albicans12.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.